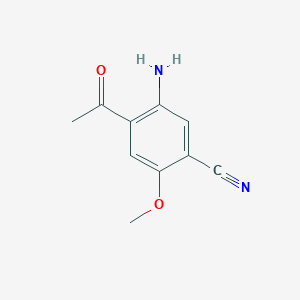
4-Acetyl-5-amino-2-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-amino-2-methoxybenzonitrile is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzonitrile, featuring an acetyl group at the 4-position, an amino group at the 5-position, and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-amino-2-methoxybenzonitrile typically involves multiple steps. One common method starts with the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by hydrolysis to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. This intermediate is then reacted with sodium sulfite and diethyl sulfate under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Acetyl-5-amino-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
4-Acetyl-5-amino-2-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Acetyl-5-amino-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
4-Amino-2-methoxybenzonitrile: Similar structure but lacks the acetyl group.
4-Acetylbenzonitrile: Similar structure but lacks the amino and methoxy groups.
2-Methoxy-4-nitrobenzonitrile: Similar structure but has a nitro group instead of an amino group
Uniqueness
4-Acetyl-5-amino-2-methoxybenzonitrile is unique due to the presence of all three functional groups (acetyl, amino, and methoxy) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
4-acetyl-5-amino-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)8-4-10(14-2)7(5-11)3-9(8)12/h3-4H,12H2,1-2H3 |
InChIキー |
INQKKXXMUUGCKI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C(=C1)OC)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
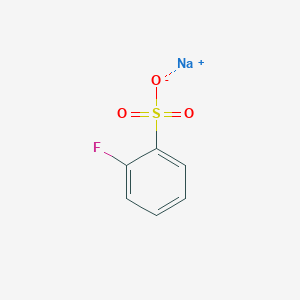
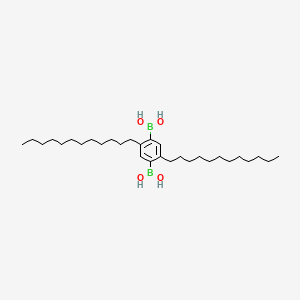
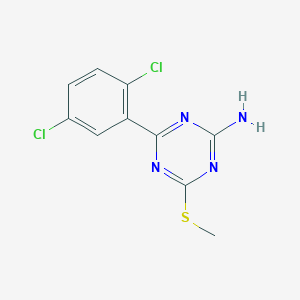
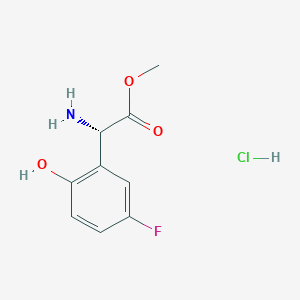
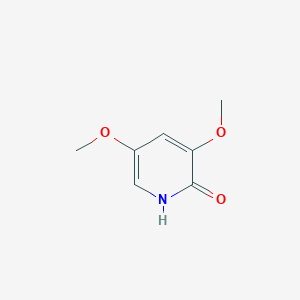
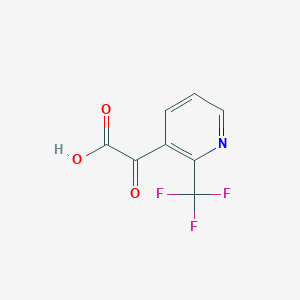
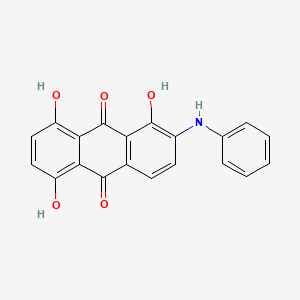
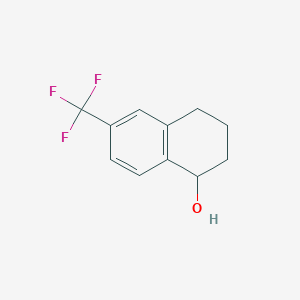
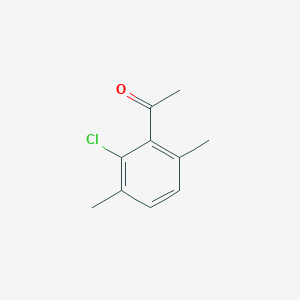
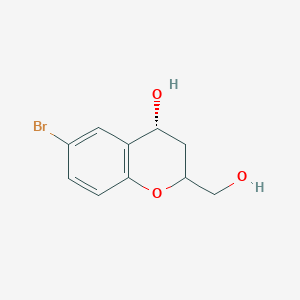
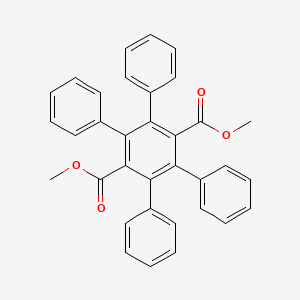
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
